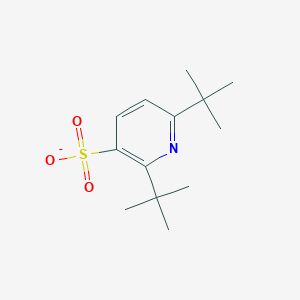![molecular formula C10H7N5 B372676 1-pyridin-2-yltriazolo[4,5-c]pyridine](/img/structure/B372676.png)
1-pyridin-2-yltriazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pyridin-2-yltriazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring. The molecular formula of this compound is C8H6N4, and it has a molecular weight of 158.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yltriazolo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate azide under thermal or microwave conditions. The reaction typically proceeds through a cycloaddition mechanism, forming the triazole ring fused to the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-pyridin-2-yltriazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction may produce partially or fully reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-pyridin-2-yltriazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-pyridin-2-yltriazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
Uniqueness
1-pyridin-2-yltriazolo[4,5-c]pyridine is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H7N5 |
|---|---|
Molekulargewicht |
197.2g/mol |
IUPAC-Name |
1-pyridin-2-yltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H7N5/c1-2-5-12-10(3-1)15-9-4-6-11-7-8(9)13-14-15/h1-7H |
InChI-Schlüssel |
QPCYALMMYISOSP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2 |
Kanonische SMILES |
C1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-hydroxy-2-phenylethyl)sulfanyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B372604.png)

![2-[(Piperidin-1-ylmethylene)amino]benzonitrile](/img/structure/B372608.png)





